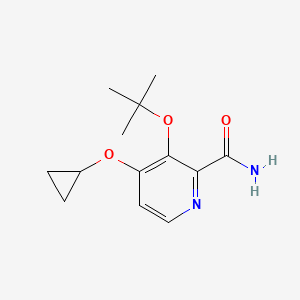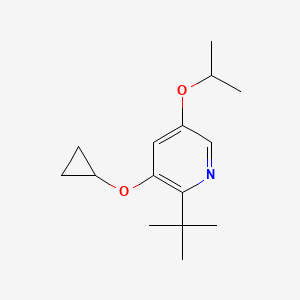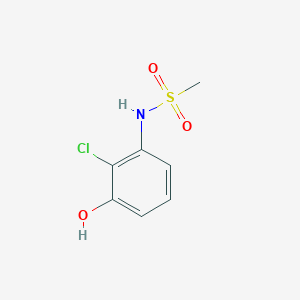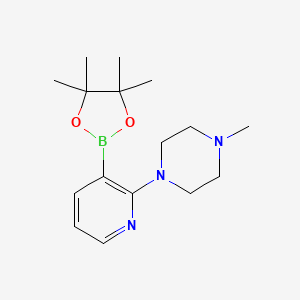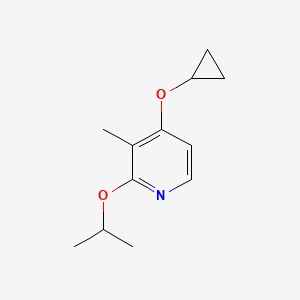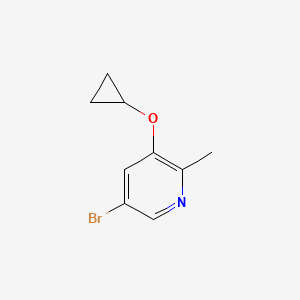
4-Tert-butoxy-2-(dimethylamino)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butoxy-2-(dimethylamino)phenol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is known for its unique chemical structure, which includes a tert-butoxy group and a dimethylamino group attached to a phenol ring. It is primarily used in research and development settings and is not intended for human use .
Méthodes De Préparation
The synthesis of 4-Tert-butoxy-2-(dimethylamino)phenol typically involves the reaction of 4-tert-butylcatechol with dimethylamine. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
4-Tert-butoxy-2-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different phenolic compounds.
Substitution: The phenol ring allows for electrophilic aromatic substitution reactions, where different substituents can replace the hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Applications De Recherche Scientifique
4-Tert-butoxy-2-(dimethylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Research studies may use this compound to investigate its effects on biological systems, although its use is limited due to its synthetic nature.
Medicine: While not used directly in medicine, it can be part of research into new pharmaceuticals or therapeutic agents.
Industry: It may be used in the development of new materials or as a stabilizer in certain industrial processes
Mécanisme D'action
The mechanism of action of 4-Tert-butoxy-2-(dimethylamino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can affect the compound’s solubility and reactivity. These interactions can influence the compound’s effects on different pathways and processes within a system .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Tert-butoxy-2-(dimethylamino)phenol include:
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is used as an antioxidant to stabilize lubricant oils and has a similar phenolic structure.
4-Dimethylaminophenol: Known for its use in treating cyanide poisoning by forming methemoglobin, which binds cyanide ions. The uniqueness of this compound lies in its specific tert-butoxy and dimethylamino substitutions, which confer distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)15-9-6-7-11(14)10(8-9)13(4)5/h6-8,14H,1-5H3 |
Clé InChI |
QYPZIUSSLDGODD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC(=C(C=C1)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


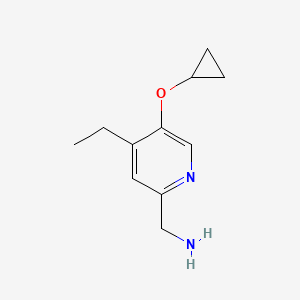
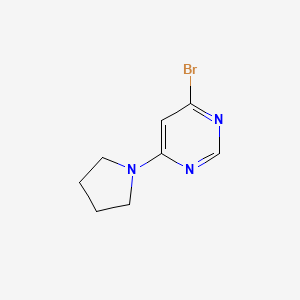
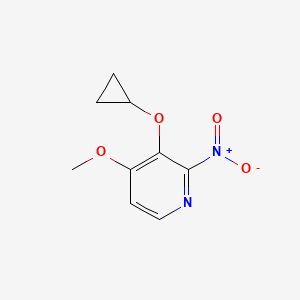
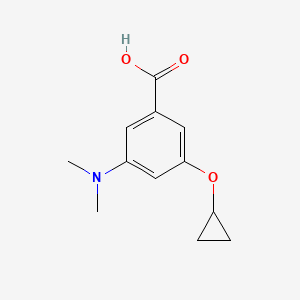
![4-Chloro-2-methoxy-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14836235.png)
